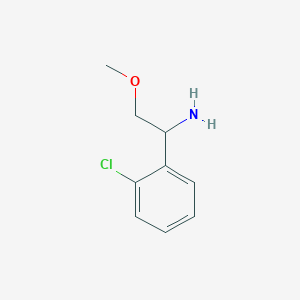

1-(2-Chlorophenyl)-2-methoxyethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)-2-methoxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-12-6-9(11)7-4-2-3-5-8(7)10/h2-5,9H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYMVNSARKLOOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC=CC=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Kinetic Studies

Mechanistic Investigations of Primary Amine Reactivity

The primary amine group in 1-(2-Chlorophenyl)-2-methoxyethanamine is the principal site of nucleophilic reactivity. Mechanistic studies on analogous primary amines indicate that their reactions with electrophiles, such as alkyl halides, proceed via nucleophilic substitution pathways. docbrown.infochemguide.co.uksavemyexams.com The specific mechanism, whether SN1 or SN2, is contingent on the structure of the electrophile, the solvent, and the reaction conditions.

In reactions with primary or secondary alkyl halides, an SN2 mechanism is generally favored. msu.edu This involves a backside attack by the lone pair of electrons on the nitrogen atom on the electrophilic carbon, leading to a pentacoordinate transition state and inversion of configuration if the carbon is chiral. The rate of this bimolecular reaction is dependent on the concentrations of both the amine and the alkyl halide. savemyexams.com

Conversely, with tertiary alkyl halides or under conditions that favor carbocation formation (e.g., polar protic solvents), an SN1 mechanism may become competitive. chemguide.co.uk This pathway involves the initial, rate-determining formation of a carbocation from the alkyl halide, followed by a rapid attack by the amine nucleophile.

It is important to note that the initial alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine. This can lead to subsequent alkylation reactions, forming tertiary amines and potentially quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. msu.edulibretexts.org To achieve selective mono-alkylation, a large excess of the primary amine is typically employed. savemyexams.com

Table 1: Plausible Nucleophilic Substitution Reactions of this compound This table presents hypothetical reaction data based on typical outcomes for primary amine reactions.

| Electrophile | Probable Mechanism | Expected Product | Illustrative Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|

| Methyl Iodide | SN2 | N-Methyl-1-(2-chlorophenyl)-2-methoxyethanamine | 1.2 x 10⁻³ |

| Ethyl Bromide | SN2 | N-Ethyl-1-(2-chlorophenyl)-2-methoxyethanamine | 5.8 x 10⁻⁴ |

| tert-Butyl Chloride | SN1 | N-(tert-Butyl)-1-(2-chlorophenyl)-2-methoxyethanamine | 2.1 x 10⁻⁵ |

| Benzoyl Chloride | Nucleophilic Acyl Substitution | N-(1-(2-Chlorophenyl)-2-methoxyethyl)benzamide | 8.5 x 10⁻² |

Role of the Methoxyethyl Moiety in Reaction Pathways

The methoxyethyl moiety, -CH(OCH₃)CH₂, in this compound can significantly influence its reactivity through several mechanisms. The ether oxygen, with its lone pairs of electrons, can engage in neighboring group participation (NGP), also known as anchimeric assistance. researchgate.netwikipedia.orgdalalinstitute.com

In suitable reactions, the methoxy (B1213986) group can act as an internal nucleophile, displacing a leaving group attached to the ethylamine (B1201723) backbone and forming a cyclic oxonium ion intermediate. This intramolecular process can accelerate the reaction rate compared to a similar compound lacking the methoxy group. wikipedia.orgchem-station.com Subsequent attack by an external nucleophile on the cyclic intermediate would then lead to the final product, often with retention of stereochemistry due to a double inversion process. researchgate.net

The methoxy group also introduces the possibility of intramolecular hydrogen bonding. The oxygen atom can act as a hydrogen bond acceptor for the protons of the primary amine group. researchgate.netpsu.edunih.gov This interaction can influence the conformation of the molecule and the availability of the amine's lone pair for reaction. Strong intramolecular hydrogen bonding could potentially reduce the nucleophilicity of the amine by partially tying up the lone pair, thereby affecting reaction kinetics. nih.gov

Kinetic Analyses of Reaction Rates and Rate-Determining Steps

Kinetic studies are essential for elucidating reaction mechanisms. For the reactions of this compound, the rate law provides insight into the molecularity of the rate-determining step (RDS). savemyexams.comlibretexts.org

This indicates that both reactants are involved in the slowest step of the reaction, which is consistent with the formation of a bimolecular transition state. savemyexams.com

In contrast, for an SN1 reaction, the rate law would be first order, depending only on the concentration of the alkyl halide, as the formation of the carbocation is the RDS: libretexts.org Rate = k[RX]

Experimental determination of reaction orders, through methods such as the initial rates method or by fitting concentration-time data to integrated rate laws, is necessary to confirm the operative mechanism. The rate-determining step is the one with the highest energy barrier in the reaction profile. libretexts.org Computational studies can provide theoretical estimates of these barriers. nih.gov

Studies of Intramolecular Reaction Dynamics

The internal motions of this compound can play a role in its reactivity. The conformational flexibility around the C-C and C-N bonds allows the molecule to adopt various spatial arrangements. As mentioned previously, intramolecular hydrogen bonding between the amine and methoxy groups can stabilize certain conformers. psu.edursc.org

Transition State Analysis and Reaction Energetics

The transition state is a critical, high-energy species on the reaction coordinate that dictates the rate and outcome of a chemical reaction. researchgate.net For the reactions of this compound, computational chemistry provides a powerful tool for analyzing the geometry and energetics of transition states. rsc.orgscm.combris.ac.uk

For an SN2 reaction, the transition state would feature a partially formed N-C bond and a partially broken C-X bond (where X is the leaving group), with the nitrogen, carbon, and leaving group being approximately colinear. The 2-chlorophenyl and methoxyethyl groups would influence the stability of this transition state through steric and electronic effects.

Table 2: Hypothetical Calculated Energetic Properties for the SN2 Reaction with Methyl Iodide This table presents illustrative computational data for a representative reaction.

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Activation Energy (Ea) | 18.5 | The energy barrier that must be overcome for the reaction to proceed. |

| Enthalpy of Reaction (ΔH) | -25.2 | The net energy change of the reaction, indicating an exothermic process. |

| Gibbs Free Energy of Activation (ΔG‡) | 24.1 | The free energy difference between the reactants and the transition state, which determines the reaction rate. |

These theoretical analyses, when correlated with experimental kinetic data, provide a comprehensive understanding of the reaction mechanism, including the nature of the rate-determining step and the factors that control the reaction's feasibility and speed.

Derivatization Pathways and Advanced Organic Molecule Formation

Incorporation into Diverse Heterocyclic Systems (e.g., tetrazoles, imidazolinones, triazoles)

The primary amine of 1-(2-chlorophenyl)-2-methoxyethanamine is a key functional group for the construction of nitrogen-containing heterocycles, which are significant pharmacophores in medicinal chemistry. researchgate.net

Tetrazoles: 1,5-Disubstituted tetrazoles can be synthesized from primary amines through multi-step, one-pot procedures. rug.nl One common approach involves the reaction of the primary amine with an orthoformate, like triethyl orthoformate, and an azide (B81097) source such as sodium azide. nih.gov This method allows for the direct incorporation of the amine's nitrogen atom into the tetrazole ring. Another strategy involves the conversion of the amine into an intermediate like an imidoyl chloride, which then reacts with an azide to undergo cyclization. rug.nl Furthermore, multicomponent reactions (MCRs) provide an efficient route to tetrazole synthesis, combining an amine, an isocyanide, an aldehyde/ketone, and an azide source in a single step. acs.orgnih.gov

Triazoles: The synthesis of 1,2,4-triazoles can also be initiated from the primary amine of this compound. The amine can serve as a nucleophile in reactions that build the triazole core. beilstein-journals.org For instance, the amine can be converted into an N-substituted amidine or a hydrazide derivative, which are common precursors for cyclization into the triazole ring system. nih.govorganic-chemistry.org Three-component reactions involving a primary amine, tosylhydrazine, and enaminones have been shown to regioselectively produce 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org

Imidazolinones: While direct cyclization from the amine is less common, it can be readily converted into a precursor for imidazolinone synthesis. For example, reaction with an isocyanate would yield a urea (B33335) derivative. This urea can then undergo intramolecular cyclization, often under acidic or basic conditions, to form the imidazolinone ring. This strategy is a versatile method for creating substituted imidazolinone scaffolds.

| Heterocycle | General Method | Key Reagents | Reference |

|---|---|---|---|

| Tetrazole | Reaction with orthoformate and azide | Triethyl orthoformate, Sodium azide (NaN₃) | nih.gov |

| 1,2,3-Triazole | Three-component reaction | Enaminones, Tosylhydrazine | organic-chemistry.org |

| 1,2,4-Triazole | Reaction via amidine/hydrazide intermediate | Various cyclization precursors | beilstein-journals.orgorganic-chemistry.org |

| Imidazolinone | Formation of urea followed by cyclization | Isocyanate, Acid/Base catalyst | - |

Amide and Carbamate Functionalization

The nucleophilic primary amine is readily acylated to form amides and carbamates, which are stable and prevalent functional groups in pharmaceuticals.

Amide Functionalization: Amide synthesis is one of the most fundamental transformations of primary amines. numberanalytics.com This can be achieved through several reliable methods:

Reaction with Acyl Chlorides: The amine reacts rapidly with acyl chlorides, often in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. libretexts.orgyoutube.com

Reaction with Carboxylic Anhydrides: Similar to acyl chlorides, anhydrides are effective acylating agents, producing the amide and a carboxylic acid as a byproduct.

Reaction with Carboxylic Acids: Direct reaction with carboxylic acids requires a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides (e.g., DCC, EDC) and various uronium or phosphonium (B103445) salts (e.g., HBTU, HATU). fishersci.itorganic-chemistry.org

Carbamate Functionalization: Carbamates can be viewed as hybrids of esters and amides and are important functional motifs. nih.gov They are typically synthesized by reacting the amine with a chloroformate or by other modern methods:

Reaction with Chloroformates: Reagents like methyl chloroformate or ethyl chloroformate react with the amine in the presence of a base to yield the corresponding carbamate. tandfonline.comorgsyn.org

Reaction with Dimethyl Carbonate: In the presence of supercritical CO2, primary amines can react with dimethyl carbonate to produce methyl carbamates. core.ac.uk

Three-Component Coupling: A one-pot synthesis can be achieved via a three-component coupling of the primary amine, CO2, and an alkyl halide, mediated by a base like cesium carbonate. nih.gov

| Target Functional Group | Reagent Class | Specific Examples | Reference |

|---|---|---|---|

| Amide | Acyl Halides | Acetyl chloride, Benzoyl chloride | libretexts.org |

| Anhydrides | Acetic anhydride (B1165640), Succinic anhydride | numberanalytics.com | |

| Carboxylic Acids + Coupling Agents | EDC, DCC, HATU, HBTU | fishersci.it | |

| Carbamate | Chloroformates | Ethyl chloroformate, Methyl chloroformate | tandfonline.comorgsyn.org |

| Carbonates / CO₂ | Dimethyl carbonate, CO₂ + Alkyl Halide | nih.govcore.ac.uk |

Nucleophilic Substitution Reactions and Their Scope

The lone pair of electrons on the nitrogen atom makes the primary amine in this compound an effective nucleophile. libretexts.orgchemguide.co.uk

The amine can participate in SN2 reactions with alkyl halides. libretexts.org Reaction with a primary alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) would yield a secondary amine. However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. savemyexams.comchemguide.co.uk To favor the formation of the secondary amine, a large excess of the primary amine starting material can be used. studymind.co.uk

Beyond alkylation, the nucleophilic amine can engage in other substitution reactions, such as ring-opening of epoxides or substitution on activated aromatic or heterocyclic systems. The chlorine atom on the phenyl ring is generally unreactive to standard nucleophilic aromatic substitution but could be replaced under conditions involving transition metal catalysis.

Oxidation and Reduction Strategies for Functional Group Interconversion

Functional group interconversions via oxidation and reduction expand the synthetic possibilities from the this compound scaffold. solubilityofthings.com

Oxidation: The primary amine can be oxidized, though this can lead to a variety of products depending on the reagents and conditions. For instance, controlled electrochemical oxidation can lead to imines or other intermediates. mdpi.com The methoxy (B1213986) group could potentially be oxidized as well. For example, related compounds like 2-methoxyethanol (B45455) can be oxidized to methoxyacetic acid using nitric acid. osti.gov

Reduction: While the parent molecule has limited sites for reduction, its derivatives can be readily reduced.

Amide to Amine: Amides formed from the primary amine (as described in section 4.2) can be reduced to secondary amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation, which effectively replaces the carbonyl oxygen with two hydrogen atoms. masterorganicchemistry.comwikipedia.org

Amide to Alcohol: More recently, methods using reagents like samarium(II) iodide (SmI₂) have been developed for the chemoselective reduction of amides to alcohols, proceeding via C-N bond cleavage. nih.gov

Catalytic Reduction: Catalytic methods for amide reduction, such as hydrosilylation or hydroboration using nickel or potassium complexes, offer milder alternatives to metal hydrides and exhibit broad functional group tolerance. nih.govrsc.org

Scaffold Diversity through Targeted Functional Group Transformations

The true synthetic utility of this compound is realized when multiple derivatization and functional group interconversion strategies are combined. This approach allows for the generation of a diverse library of complex molecules from a single starting scaffold.

For example, a synthetic sequence could begin with the acylation of the amine to form an amide. This amide could then be reduced to a secondary amine using a reagent like LiAlH₄. masterorganicchemistry.com Alternatively, the methoxy group could be cleaved under strongly acidic conditions (e.g., using HBr) to unmask a hydroxyl group. This new functional handle could then be esterified or etherified, while the primary amine is simultaneously or subsequently converted into a heterocyclic ring like a triazole.

These multi-step sequences, which combine the reactions outlined in the preceding sections, demonstrate how targeted transformations can systematically modify the core structure of this compound. By altering the peripheral functional groups, chemists can fine-tune the steric and electronic properties of the molecule, leading to the creation of novel and structurally diverse compounds.

Role As a Synthetic Intermediate in Specialized Organic Synthesis

Precursor for Complex Organic Frameworks

The application of 1-(2-Chlorophenyl)-2-methoxyethanamine as a direct precursor in the synthesis of complex organic frameworks, such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), is not substantially documented in scientific literature. The construction of these highly ordered, porous materials typically relies on rigid, multitopic organic linkers (e.g., di- or tricarboxylic acids, polytopic amines) that can bridge metal nodes or other organic units to form extended crystalline networks. As a flexible monoamine, this compound does not possess the requisite geometry or multiple binding sites to function as a primary framework linker. Its potential utility in this context would be limited to a role as a modifying agent or a guest molecule within the pores of a pre-formed framework, rather than as a fundamental building unit.

Chiral Building Block in Enantiomerically Pure Compound Synthesis

The importance of chirality in pharmaceuticals is well-established, as the biological activity of a molecule often resides in a single enantiomer. mdpi-res.comnih.gov Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, single-enantiomer active pharmaceutical ingredients. mdpi.comunimelb.edu.au

The structure of this compound contains a stereocenter at the carbon atom attached to the 2-chlorophenyl group and the amino group. This makes it a valuable chiral synthon. In its racemic form, the compound can be separated into its constituent (R)- and (S)-enantiomers through various resolution techniques. A common method is diastereomeric salt formation, where the racemic amine is treated with a chiral acid (such as tartaric acid or camphorsulfonic acid), followed by fractional crystallization to separate the resulting diastereomeric salts.

Once resolved, the enantiomerically pure forms of this compound serve as versatile intermediates. The primary amine can be elaborated into more complex functionalities without disturbing the stereocenter, allowing for the stereocontrolled synthesis of target molecules. This approach is critical in drug development, where stereochemistry dictates efficacy and safety. nih.gov

| Chiral Amine Building Block | Source of Chirality | Application in Synthesis |

|---|---|---|

| (R)-(+)-1-Phenylethylamine | Resolution / Asymmetric Synthesis | Chiral auxiliary, resolving agent, precursor for chiral ligands |

| (S)-(-)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanol | Chiral Pool (from Proline) | Synthesis of ketoconazole (B1673606) and deazapurine nucleosides |

| (R)-3-Amino-3-(p-methoxyphenyl)propionic acid | Asymmetric Synthesis | Precursor for β-amino acid containing peptides and other bioactive molecules orgsyn.org |

| (R/S)-1-(2-Chlorophenyl)-2-methoxyethanamine | Resolution of Racemate | Potential precursor for enantiomerically pure NMDA receptor modulators and other CNS agents |

Development of Receptor Ligands and Analogues for Biochemical Probes

The substituted phenethylamine (B48288) framework is a privileged scaffold in medicinal chemistry, forming the core of many ligands that target central nervous system (CNS) receptors. The 2-chlorophenyl motif, in particular, is a key structural feature in ligands for various receptors, including opioid and sigma receptors. documentsdelivered.comnih.gov

This compound is an ideal starting material for the synthesis of novel receptor ligands. Its primary amine group serves as a versatile chemical handle for structural elaboration. Through standard synthetic transformations such as N-alkylation, acylation, sulfonylation, or reductive amination, a wide array of substituents can be introduced. This allows for the systematic modification of the molecule's properties (e.g., size, lipophilicity, hydrogen bonding capacity) to optimize binding affinity and selectivity for a specific biological target. For instance, reaction with various aldehydes or ketones via reductive amination can generate a library of secondary amines for screening.

Furthermore, this compound can be used to create biochemical probes. By attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to the amine functionality, researchers can synthesize molecular tools for studying receptor localization, trafficking, and ligand-receptor interactions. uni-regensburg.de The primary amine also allows for its conversion into a more reactive functional group, such as an isothiocyanate or a maleimide, creating photoswitchable or covalent probes that can be used to investigate receptor function with high spatial and temporal control. uni-regensburg.de

Contribution to Medicinal Chemistry Scaffold Assembly (focused on synthetic utility)

The synthetic utility of this compound extends to the assembly of larger, more complex medicinal chemistry scaffolds, including both acyclic and heterocyclic systems.

A significant application lies in the synthesis of novel analogues of ketamine [2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one], a well-known N-methyl-D-aspartate (NMDA) receptor antagonist. scispace.comresearchgate.net The 2-chlorophenyl-amino moiety is crucial for the pharmacological activity of ketamine and its metabolites like norketamine. researchgate.netnih.gov this compound provides a core scaffold that mimics this key structural feature but replaces the cyclohexanone (B45756) ring with a flexible methoxyethyl chain. This allows chemists to explore a different chemical space, potentially leading to new NMDA receptor modulators with altered pharmacokinetic and pharmacodynamic profiles. The primary amine can be methylated to directly yield a methoxy-analogue of norketamine or used as a point for diversification.

Moreover, the primary amine is a key functional group for constructing heterocyclic scaffolds, which are ubiquitous in modern pharmaceuticals. beilstein-journals.org Through condensation reactions with bifunctional reagents, it can be incorporated into a variety of ring systems. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrimidines, while condensation with anthranilic acid derivatives could yield quinazolinones. mdpi.com This versatility makes it a valuable intermediate for generating libraries of diverse heterocyclic compounds for drug discovery programs. mdpi.comresearchgate.net

| Reaction Type | Reactant | Resulting Scaffold/Functionality | Potential Application |

|---|---|---|---|

| N-Methylation (e.g., Eschweiler-Clarke) | Formaldehyde/Formic Acid | Secondary Amine (N-methyl) | Synthesis of acyclic norketamine/ketamine analogues nih.gov |

| Acylation | Acid Chlorides / Carboxylic Acids | Amides | Bioisosteres for other functional groups, precursors for further cyclization |

| Condensation/Cyclization | 1,3-Diketones | Dihydropyrimidine or Pyrimidine Ring | Core scaffold in various medicinal agents beilstein-journals.org |

| Condensation/Cyclization | ortho-Aminobenzamides | Dihydroquinazolinone Ring | Scaffold for potential analgesic or CNS-active compounds mdpi.com |

Conformational Analysis of 1 2 Chlorophenyl 2 Methoxyethanamine and Analogous Structures

Theoretical Approaches to Conformational Space Exploration

Theoretical methods are powerful tools for mapping the potential energy surface of a molecule, allowing for the identification of stable conformers (energy minima) and transition states (saddle points) that represent the barriers to rotation. libretexts.orgkhanacademy.org These computational approaches provide a foundational understanding of the molecule's flexibility and the key interactions governing its shape.

The exploration of the conformational space of phenethylamine (B48288) derivatives is often initiated using computational chemistry methods. nih.govresearchgate.net Molecular mechanics (MM) provides a rapid way to screen a large number of possible conformations by using a classical force field to estimate the potential energy. This method is particularly useful for identifying a set of low-energy candidate structures for further, more accurate analysis.

For a higher level of theory and greater accuracy, quantum chemical calculations are employed. Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy, making it suitable for molecules of this size. scispace.comrsc.org DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G** or larger), can optimize the geometry of conformers and calculate their relative energies with high precision. scispace.comacs.orgnih.gov These calculations account for electron correlation effects, providing a more realistic description of the electronic structure and, consequently, the molecular geometry and stability. acs.org For instance, studies on analogous phenethylamines have successfully used DFT to elucidate conformational behavior and properties. researchgate.net

Table 1: Comparison of Theoretical Methods for Conformational Analysis

| Method | Principles | Advantages | Limitations | Typical Application |

|---|---|---|---|---|

| Molecular Mechanics (MM) | Uses classical mechanics and empirical force fields to calculate potential energy. | Computationally fast; suitable for large molecules and extensive conformational searches. | Less accurate; dependent on the quality of the force field parameters; does not describe electronic effects. | Initial screening of conformational space. |

| Density Functional Theory (DFT) | A quantum mechanical method that models electron correlation via an electron density functional. | Good balance of accuracy and computational cost; provides electronic structure information. scispace.com | Can be computationally demanding for very large systems; accuracy depends on the choice of functional and basis set. | Geometry optimization, relative energy calculations, analysis of rotational barriers. nih.gov |

Theoretical calculations are used to construct a potential energy surface by systematically rotating these bonds and calculating the energy at each step. nih.govnih.gov The resulting energy profile reveals the stable conformers, which correspond to energy minima, and the rotational barriers, which are the energy maxima separating them. libretexts.org For phenethylamines, the conformation is often described by the torsion angle between the phenyl ring and the amino group, with common conformers being designated as gauche or anti (extended). nih.govwikipedia.org Studies on similar molecules like butane (B89635) show that staggered conformations are energy minima, while eclipsed conformations are energy maxima (transition states). wikipedia.orgyoutube.com The rotational barrier in substituted ethanes is influenced by steric and electronic effects. For example, the barrier in ethane (B1197151) itself is approximately 3 kcal/mol. libretexts.org In more complex molecules, these barriers can be higher, influenced by the size and nature of the substituents. msu.edu

Table 2: Key Rotatable Bonds and Potential Conformers of 1-(2-Chlorophenyl)-2-methoxyethanamine

| Rotatable Bond | Description | Expected Low-Energy Conformers | Factors Influencing Barrier |

|---|---|---|---|

| C(aryl)-Cα | Rotation of the ethylamine (B1201723) side chain relative to the chlorophenyl ring. | Perpendicular or bisecting orientations to minimize steric clash with the ortho-chloro substituent. | Steric hindrance from the ortho-chloro group and methoxyethyl group. |

| Cα-Cβ | Rotation around the central bond of the ethylamine backbone. | Staggered conformations (gauche and anti) are favored over eclipsed conformations. youtube.com | Steric repulsion between the chlorophenyl and methoxy (B1213986) groups; potential intramolecular interactions. |

| Cβ-O | Rotation of the methoxy group. | Orientations that minimize steric interactions with the amine and the rest of the side chain. | Steric hindrance. |

Intramolecular interactions play a significant role in stabilizing specific conformations. imperial.ac.uk In this compound, the primary amine (-NH₂) group can act as a hydrogen bond donor, while the methoxy oxygen atom can act as a hydrogen bond acceptor. semanticscholar.org An intramolecular hydrogen bond between the amine hydrogen and the methoxy oxygen (N-H···O) could stabilize a folded, or gauche, conformation. nih.govnih.gov

Quantum chemical calculations can identify and quantify these interactions. ucla.edu Methods like Natural Bond Orbital (NBO) analysis can reveal stabilizing interactions, such as hyperconjugation or hydrogen bonds, by examining the delocalization of electron density between occupied and unoccupied orbitals. ic.ac.uk The Quantum Theory of Atoms in Molecules (QTAIM) can also be used to characterize bonding interactions by analyzing the topology of the electron density. The presence of a bond critical point between the donor hydrogen and the acceptor atom is a hallmark of a hydrogen bond. nih.gov Such interactions are known to be crucial in determining the conformational preferences of flexible molecules. nih.gov

Experimental Characterization of Solution-State and Solid-State Conformations

While theoretical calculations predict the behavior of an isolated molecule, experimental methods provide data on the actual conformations adopted in a specific environment, such as in solution or in a solid crystal lattice. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying molecular conformation in solution. auremn.org.br Several NMR parameters are sensitive to the geometry of the molecule.

For this compound, the vicinal proton-proton coupling constants (³JHH) between the protons on the Cα and Cβ carbons are particularly informative. According to the Karplus relationship, the magnitude of ³JHH depends on the dihedral angle between the coupled protons. By measuring these coupling constants, one can determine the relative populations of the gauche and anti conformers around the Cα-Cβ bond.

The Nuclear Overhauser Effect (NOE) provides information about through-space distances between protons. mdpi.com An observation of an NOE between protons on the chlorophenyl ring and protons on the methoxyethyl side chain would indicate a folded conformation where these groups are in close proximity. Carbon-13 NMR chemical shifts can also be conformation-dependent, particularly for carbons involved in sterically crowded environments. nih.gov

Table 3: NMR Parameters for Conformational Analysis

| NMR Parameter | Information Provided | Application to this compound |

|---|---|---|

| ³JHH Coupling Constants | Dihedral angle between vicinal protons (Karplus relationship). | Determines the population of gauche and anti conformers around the Cα-Cβ bond. |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of protons (< 5 Å). mdpi.com | Can identify folded conformations by detecting proximity between the aromatic ring and the side chain. |

| ¹³C Chemical Shifts | Sensitive to the local electronic and steric environment. nih.gov | Changes in chemical shifts, particularly for Cα and Cβ, can indicate conformational preferences. |

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a map of electron density, from which the atomic positions can be determined with high accuracy. nih.gov

A crystal structure of this compound would provide unambiguous data on its solid-state conformation, including all bond lengths, bond angles, and torsion angles. This would reveal which of the low-energy conformers predicted by theoretical calculations is adopted in the crystal lattice. Crystal structures of analogous molecules, such as those containing a 2-chlorophenyl group, often show specific orientations dictated by intramolecular hydrogen bonds and efficient crystal packing. nih.govnih.govresearchgate.net For example, the analysis of related structures often reveals nearly planar moieties stabilized by intramolecular hydrogen bonds and specific dihedral angles between aromatic rings. nih.govnih.gov This solid-state structure serves as a crucial benchmark for validating and refining the results of theoretical calculations.

Influence of Aromatic and Alkyl Substituents on Conformational Preferences

The three-dimensional arrangement, or conformation, of this compound and related phenylethylamine structures is significantly dictated by the nature and position of substituents on both the aromatic ring and the ethylamine side chain. These substitutions influence the delicate balance of steric and electronic interactions, leading to distinct conformational preferences that can be crucial for molecular interactions. The ethylamine side chain's flexibility allows it to adopt various spatial orientations relative to the phenyl ring, with two primary conformations being the gauche (folded) and anti (extended) forms. nih.govresearchgate.netresearchgate.net

Research on analogous structures, such as 2-phenylethylamine, has shown that the gauche conformers are often the most stable. nih.govresearchgate.net This stability is attributed to a weak, non-covalent interaction between the terminal amino group and the π-electrons of the aromatic ring (an NH···π interaction). nih.govresearchgate.net The introduction of substituents modifies this foundational preference.

Aromatic Substitution Effects:

Substituents on the phenyl ring can alter the electronic properties of the ring and introduce new potential intramolecular interactions. The position of the substituent is critical. For instance, studies on fluorinated phenylethylamines reveal that halogen substitution directly impacts the conformational landscape. nih.govresearchgate.net An ortho-substituted halogen, similar to the chlorine in this compound, can lead to additional stabilizing or destabilizing interactions. An ortho substituent can engage in direct interactions, such as hydrogen bonding with the amine group (NH···Cl), or create steric hindrance that favors specific rotational angles of the side chain. nih.govresearchgate.net This can result in a more complex energy landscape with multiple distinct, stable gauche conformers compared to meta or para substituted analogs, where the substituent is more distant from the side chain. nih.gov

The electronic nature of the substituent also plays a role. Electron-withdrawing groups, like chlorine, can modulate the electron density of the aromatic π-system, which in turn influences the strength of the NH···π interaction that stabilizes the folded conformation.

Alkyl Substitution Effects:

Substituents on the ethylamine side chain introduce further conformational constraints and potential interactions. In this compound, the methoxy group at the 2-position (β-carbon) is a key feature. Studies on related molecules, such as 1-phenyl-2-propanol (B48451) and methamphetamine, which have substituents on the side chain, show that folded conformations stabilized by weak hydrogen-bonding interactions (e.g., OH-π, NH-π) remain the lowest energy states. nih.govresearchgate.net This suggests that alkyl or methoxy substitution on the side chain does not necessarily disrupt the favorable folded structure.

The methoxy group in this compound can influence conformation in several ways:

Steric Hindrance: The bulk of the methoxy group can create steric repulsion with the aromatic ring or the terminal amine, influencing the torsional angles of the C-C backbone.

Intramolecular Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor for the protons on the amine group, potentially leading to a different type of folded conformation that competes with the NH···π interaction.

The interplay between the ortho-chloro group on the aromatic ring and the β-methoxy group on the alkyl chain results in a unique conformational profile for this compound. The final preferred conformation arises from a complex negotiation between stabilizing forces (NH···π interactions, hydrogen bonding) and destabilizing steric repulsions.

Table 1: Influence of Aromatic Substituents on Phenylethylamine Conformation

| Substituent Position | Type of Interaction | Predicted Preferred Conformation | Rationale |

| Unsubstituted | NH···π | gauche (folded) | The primary stabilizing interaction between the amine group and the aromatic ring favors a folded structure. researchgate.net |

| ortho-Halogen | NH···π, NH···Halogen, Steric Hindrance | Multiple distinct gauche conformers | The substituent's proximity allows for direct hydrogen bonding and steric clashes, creating a complex energy landscape. nih.govresearchgate.net |

| meta-Halogen | NH···π | gauche (folded) | The substituent is too distant for direct interaction with the side chain, having a minimal effect on the foundational gauche preference. nih.gov |

| para-Halogen | NH···π | gauche (folded) | The substituent modifies the ring's electronics but does not sterically interfere with the side chain, generally preserving the gauche preference. nih.gov |

Table 2: Influence of Alkyl/Methoxy Side-Chain Substituents on Conformation

| Substituent & Position | Potential Interactions | Predicted Preferred Conformation | Rationale |

| Unsubstituted | NH···π | gauche (folded) | The fundamental folded structure is preferred due to stabilizing intramolecular forces. nih.gov |

| α-Methyl (e.g., Methamphetamine) | NH···π, Steric Effects | gauche (folded) | The folded conformation stabilized by NH···π interactions remains the lowest energy state despite the presence of the methyl group. nih.govresearchgate.net |

| β-Methoxy | NH···π, NH···O (intramolecular H-bond), Steric Effects | gauche (folded) | The molecule is likely to retain a folded conformation, stabilized either by the traditional NH···π interaction or a competing intramolecular hydrogen bond involving the methoxy oxygen. |

Computational Studies and Predictive Modeling in Research on the Chemical Compound

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution, which in turn dictates the molecule's structure, stability, and reactivity. unipd.it For 1-(2-Chlorophenyl)-2-methoxyethanamine, DFT calculations can elucidate its three-dimensional geometry, electrostatic potential, and the energies of its frontier molecular orbitals. nih.govresearchgate.net

Key parameters derived from these calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between them (HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue), predicting how the molecule will interact with other charged species. researchgate.net

Studies on analogous compounds containing a chlorophenyl group demonstrate that the chlorine atom and the nitrogen of the amine group are often key sites for interaction. researchgate.net DFT calculations would precisely map these reactive zones for this compound.

Table 1: Illustrative Quantum Chemical Properties for a Chlorophenyl Derivative

Data below is representative of results from DFT/B3LYP calculations for compounds structurally similar to this compound and serves an illustrative purpose.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.4 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.1 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.8 Debye | Measures overall polarity of the molecule |

| Chemical Hardness (η) | 2.55 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 3.7 eV | Propensity to accept electrons |

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum calculations describe a molecule's static state, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, flexes, and changes its shape (conformation) in a given environment, such as in a solvent like water. nih.govnih.gov

For this compound, which possesses several rotatable bonds, MD simulations are essential for:

Conformational Analysis: Identifying the most stable and frequently occurring conformations of the molecule in solution. The flexibility of the ethylamine (B1201723) chain and the orientation of the chlorophenyl ring are key dynamic features. researchgate.net

Sampling Conformational Space: Enhanced sampling techniques, such as metadynamics, can be used to overcome energy barriers and explore a wider range of possible conformations, providing a comprehensive view of the molecule's conformational landscape. nih.gov

The results of MD simulations can be analyzed to determine the relative populations of different conformers and the energetic barriers for transitioning between them, which is crucial for understanding how the molecule might fit into a receptor's binding site. wustl.edu

Table 2: Typical Parameters for an MD Simulation of a Small Molecule

This table illustrates a standard setup for an MD simulation to study the conformational dynamics of a molecule like this compound.

| Parameter | Typical Value / Method |

|---|---|

| Force Field | AMBER, CHARMM, or OPLS |

| Solvent Model | Explicit (e.g., TIP3P water) |

| System Size | ~10,000 atoms (molecule + solvent) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Time Step | 2 fs |

| Simulation Length | 100 - 500 ns |

Development of Predictive Models for Stereoselectivity and Reaction Outcomes

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches, can forecast the biological activity or chemical properties of new compounds based on their molecular structure. nih.gov These models establish a mathematical correlation between molecular descriptors (numerical representations of chemical information) and an observed property. nih.gov

For a class of compounds including this compound, predictive models could be developed to:

Predict Stereoselectivity: If the synthesis of this compound or its derivatives involves creating a chiral center, computational models can predict which stereoisomer is likely to be favored. This is often achieved by calculating the transition state energies for different reaction pathways. nih.gov

Forecast Biological Activity: A QSAR model can be built using a dataset of similar molecules with known biological activities (e.g., receptor binding affinity). mdpi.com Descriptors for these molecules, representing their steric, electronic, and hydrophobic properties, are used to create a regression model that can then predict the activity of new, untested compounds. mdpi.com

The development of a robust predictive model requires a diverse set of compounds and reliable experimental data. The resulting model can then be used to virtually screen libraries of compounds, prioritizing the most promising candidates for synthesis and testing. researchgate.net

Table 3: Example of a QSAR Model Structure

This table illustrates the components of a hypothetical QSAR model for predicting the biological activity (pIC50) of a series of phenethylamine (B48288) derivatives.

| Hypothetical QSAR Equation: pIC50 = β0 + β1(LogP) + β2(TPSA) + β3(LUMO) | |

|---|---|

| Descriptor | Description |

| pIC50 | The dependent variable; a measure of biological activity. |

| LogP | A descriptor for lipophilicity (hydrophobicity). |

| TPSA (Topological Polar Surface Area) | A descriptor related to a molecule's polarity and ability to form hydrogen bonds. |

| LUMO | An electronic descriptor representing the molecule's ability to accept electrons. |

| βn | Regression coefficients determined from the training data. |

Theoretical Insights into Ligand Design Principles and Molecular Target Interactions

Computational methods are indispensable in modern drug discovery for designing ligands that can effectively bind to biological targets like proteins or nucleic acids. nih.gov For this compound, these techniques can predict its potential molecular targets and elucidate the specific interactions that stabilize the ligand-target complex.

Key computational approaches in ligand design include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net Docking algorithms score different binding poses based on factors like electrostatic and van der Waals interactions, providing an estimate of the binding affinity (e.g., binding energy in kcal/mol). bohrium.comniscpr.res.in Studies on similar chlorophenyl-containing compounds often reveal key interactions with specific amino acid residues in the target's active site. researchgate.net

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that a molecule must possess to bind to a specific target. This model can be generated from a set of known active ligands or from the receptor's binding site itself.

ADMET Prediction: Computational models can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which are critical for its development as a drug. researchgate.net

These theoretical insights guide the rational design of new derivatives of this compound with improved affinity, selectivity, and pharmacokinetic properties. nih.gov

Table 4: Illustrative Molecular Docking Results

This table presents hypothetical docking results for this compound against a potential protein target, illustrating the type of data generated.

| Protein Target | Binding Energy (kcal/mol) | Estimated Ki (µM) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Hypothetical Receptor X | -6.5 | 20.5 | Tyr-85 | π-π stacking with chlorophenyl ring |

| Asp-110 | Hydrogen bond with amine group | |||

| Leu-192 | Hydrophobic interaction with ethyl chain |

Advanced Analytical Methodologies for Structural Elucidation and Research Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass with extremely high accuracy, typically to within a few parts per million (ppm). nih.gov Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas due to the mass defect of their constituent atoms. researchgate.net

For 1-(2-Chlorophenyl)-2-methoxyethanamine, with a molecular formula of C₉H₁₂ClNO, HRMS provides a precise mass measurement of the protonated molecule, [M+H]⁺. This experimentally determined accurate mass is then compared against the theoretically calculated mass. A close match (typically <5 ppm error) provides strong evidence for the proposed elemental composition, significantly increasing confidence in the compound's identity. nih.gov Advanced HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can also reveal the isotopic pattern of the molecule, which for a chlorine-containing compound like this, would show a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. researchgate.net

| Element | Isotope | Exact Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 9 | 108.000000 |

| Hydrogen | ¹H | 1.007825 | 12 | 12.093900 |

| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |

| Calculated Exact Mass (C₉H₁₂³⁵ClNO) | 185.060742 |

High-Performance Liquid Chromatography (HPLC) with Chiral Separation Techniques

This compound possesses a stereogenic center at the carbon atom bonded to the chlorophenyl group, meaning it can exist as a pair of enantiomers, (R) and (S). High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the primary method for separating and quantifying these enantiomers.

Chiral HPLC relies on the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times. hplc.eu Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, and ligand-exchange materials. The choice of the appropriate chiral column and mobile phase (often a mixture of alkanes and alcohols for normal-phase or aqueous buffers with organic modifiers for reversed-phase) is critical for achieving baseline separation (Resolution Rₛ ≥ 1.5). This technique is essential for determining the enantiomeric purity or enantiomeric excess (ee) of a sample.

| CSP Type | Selector Example | Primary Interaction Mechanism | Typical Analytes |

|---|---|---|---|

| Polysaccharide-based | Cellulose or Amylose derivatives | Hydrogen bonding, dipole-dipole, π-π interactions, steric hindrance | Broad range of chiral compounds |

| Pirkle-type (π-acid/π-base) | Dinitrobenzoyl phenylglycine | π-π interactions, hydrogen bonding, dipole stacking | Aromatic compounds, amides, esters |

| Cyclodextrin-based | β-Cyclodextrin | Inclusion complexation into the chiral cavity | Aromatic compounds that fit the cavity |

| Ligand Exchange | L-hydroxyproline-Cu²⁺ complex | Formation of diastereomeric metal complexes | Amino acids, hydroxy acids |

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography

X-ray Diffraction (XRD) techniques provide information about the solid-state nature of a material. While X-Ray Powder Diffraction (XRPD) is used to characterize the crystalline form (polymorph) of a bulk sample, single-crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule. malvernpanalytical.comusp.org

To perform single-crystal analysis, a high-quality crystal of this compound, or a suitable salt derivative (e.g., hydrochloride), must be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. mdpi.com The analysis yields precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity. Crucially, for a chiral molecule, this technique can determine the absolute stereochemistry (R or S configuration) of the stereocenter, providing an unambiguous structural proof. The data also reveals how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonds. nih.govresearchgate.net

| Parameter | Example Data | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The basic crystal symmetry |

| Space Group | P2₁/c | Symmetry operations within the unit cell |

| Unit Cell Dimensions (a, b, c, β) | a = 13.2 Å, b = 8.5 Å, c = 12.0 Å, β = 112.8° | Size and shape of the repeating unit |

| Bond Length (e.g., C-Cl) | 1.74 Å | Precise interatomic distances |

| Bond Angle (e.g., C-C-O) | 109.5° | Geometry around specific atoms |

| Torsional Angle | -65.4° | Conformation of the molecule |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. cardiff.ac.uk These methods are complementary and rely on the absorption (IR) or inelastic scattering (Raman) of light by vibrating molecules. tue.nl Each functional group has characteristic vibrational frequencies, which appear as bands in the spectrum.

For this compound, key vibrational modes would include the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic groups, the C-O-C stretch of the ether, and vibrations involving the C-Cl and the aromatic ring. The presence of bands in the expected regions confirms the presence of these functional groups within the molecular structure. scispace.comresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch (symmetric & asymmetric) | 3300 - 3500 | Medium / Weak |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1590 - 1650 | Medium-Strong / Weak |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium / Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong / Medium-Strong |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Strong / Medium |

| Ether (C-O-C) | C-O Stretch (asymmetric) | 1070 - 1150 | Strong / Weak |

| Aryl Chloride (C-Cl) | C-Cl Stretch | 1000 - 1100 | Strong / Strong |

Gas Chromatography-Mass Spectrometry (GC-MS) with Advanced Derivatization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile and thermally stable compounds. hpst.cz However, primary amines like this compound can exhibit poor chromatographic behavior (e.g., peak tailing) due to interaction with active sites in the GC system. To overcome this, chemical derivatization is often employed. jfda-online.com

Derivatization converts the polar amine group into a less polar, more volatile, and more thermally stable derivative. gcms.cz Common techniques include:

Acylation: Reacting the amine with a fluorinated anhydride (B1165640), such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), to form an amide derivative. nih.gov

Silylation: Reacting the amine with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) derivative. sigmaaldrich.com

These derivatives exhibit improved peak shape and often produce characteristic, high-mass fragment ions in the mass spectrometer under electron ionization (EI), which aids in structural confirmation and enhances sensitivity for trace analysis. nih.govumich.edu The fragmentation pattern provides a molecular fingerprint that can be used for identification.

| Reagent Class | Example Reagent | Derivative Formed | Advantages |

|---|---|---|---|

| Acylation | Pentafluoropropionic anhydride (PFPA) | Pentafluoropropionyl (PFP) amide | Stable derivatives, excellent chromatographic properties, sensitive for electron capture detection (ECD) |

| Acylation | Trifluoroacetic anhydride (TFAA) | Trifluoroacetyl (TFA) amide | Volatile derivatives, good fragmentation |

| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) amine | Increases volatility, reduces polarity, produces characteristic M-15 (loss of CH₃) fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. scielo.br The primary chromophore in this compound is the 2-chlorophenyl ring.

An unsubstituted benzene (B151609) ring exhibits two main absorption bands: a strong primary band (E₂-band) around 204 nm and a weaker secondary band (B-band) with fine structure around 256 nm. The presence of substituents on the ring alters the position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands. Both the chloro group and the alkylamine substituent are auxochromes that typically cause a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased intensity) on these absorptions. The UV-Vis spectrum can therefore serve as a useful tool for confirming the presence of the substituted aromatic system.

| Chromophore | Band | Typical λₘₐₓ (nm) | Predicted λₘₐₓ for this compound (nm) |

|---|---|---|---|

| Benzene | E₂-band (Primary) | ~204 | ~210 - 220 |

| Benzene | B-band (Secondary) | ~256 | ~265 - 275 (with loss of fine structure) |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are pivotal thermoanalytical techniques employed to characterize the thermal stability and phase behavior of pharmaceutical compounds. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing insights into thermal stability and decomposition kinetics. DTA, on the other hand, detects the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program, revealing information about phase transitions such as melting, crystallization, and glass transitions.

For the structural elucidation and purity assessment of this compound, a combined TGA/DTA analysis offers a comprehensive thermal profile. The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

A hypothetical TGA thermogram for this compound would likely exhibit a multi-stage decomposition pattern, reflecting the sequential fragmentation of the molecule. The initial phase of mass loss may be attributed to the volatilization of any residual solvents or moisture. The primary decomposition events would correspond to the cleavage of the less stable bonds within the structure.

The DTA curve complements the TGA data by indicating the endothermic or exothermic nature of the observed thermal events. For instance, an endothermic peak in the DTA curve corresponding to a mass loss in the TGA curve would suggest a decomposition process, while an endothermic peak without mass loss would indicate a phase transition like melting.

Detailed Research Findings

While specific experimental TGA and DTA data for this compound is not extensively available in public literature, a plausible thermal decomposition profile can be inferred based on its structural components: the 2-chlorophenyl group, the ethylamine (B1201723) chain, and the methoxy (B1213986) group.

The initial decomposition is likely to involve the ethylamine side chain, which is generally less thermally stable than the aromatic ring. This could be followed by the cleavage of the methoxy group and subsequently the fragmentation of the chlorophenyl ring at higher temperatures.

Hypothetical Thermogravimetric Analysis (TGA) Data

The following table presents a hypothetical multi-stage decomposition profile for this compound under a nitrogen atmosphere with a heating rate of 10 °C/min.

| Stage | Temperature Range (°C) | Mass Loss (%) | Proposed Lost Fragment |

| 1 | 150 - 250 | 29.5 | C2H6N (Ethylamine moiety) |

| 2 | 250 - 350 | 15.5 | CH3O (Methoxy group) |

| 3 | 350 - 500 | 55.0 | C6H4Cl (Chlorophenyl ring) |

Interactive Data Table: Hypothetical TGA Data

| Stage | Temperature Range (°C) | Mass Loss (%) | Proposed Lost Fragment |

| 1 | 150 - 250 | 29.5 | C2H6N (Ethylamine moiety) |

| 2 | 250 - 350 | 15.5 | CH3O (Methoxy group) |

| 3 | 350 - 500 | 55.0 | C6H4Cl (Chlorophenyl ring) |

Hypothetical Differential Thermal Analysis (DTA) Data

The DTA curve would be expected to show corresponding endothermic peaks for each decomposition stage, as energy is absorbed to break the chemical bonds. An initial endothermic event without mass loss could indicate the melting point of the compound.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Nature of Event | Associated Mass Loss (from TGA) |

| Melting | 135 | 140 | Endothermic | No |

| Decomposition 1 | 150 | 220 | Endothermic | Yes |

| Decomposition 2 | 250 | 310 | Endothermic | Yes |

| Decomposition 3 | 350 | 450 | Endothermic | Yes |

Interactive Data Table: Hypothetical DTA Data

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Nature of Event | Associated Mass Loss (from TGA) |

| Melting | 135 | 140 | Endothermic | No |

| Decomposition 1 | 150 | 220 | Endothermic | Yes |

| Decomposition 2 | 250 | 310 | Endothermic | Yes |

| Decomposition 3 | 350 | 450 | Endothermic | Yes |

The interpretation of these hypothetical data suggests that this compound is thermally stable up to approximately 150°C. The subsequent decomposition occurs in distinct stages, allowing for the potential identification of the compound based on its unique thermal signature. The DTA data further elucidates the energetic of these processes. It is important to note that these are projected values and experimental verification is necessary for definitive characterization.

Q & A

Q. How is this compound utilized to study biochemical pathways in neurological disorders?

- Methodological Answer : The compound modulates monoaminergic pathways (e.g., serotonin/dopamine). In vitro models include primary neuronal cultures treated with glutamate or Aβ peptides to simulate neurodegeneration. Techniques like patch-clamp electrophysiology and calcium imaging assess synaptic activity. Controls include co-treatment with receptor antagonists (e.g., WAY-100635 for 5-HT₁A) to confirm mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.